molecular formula C16H20N6O3S B2599547 ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1351642-41-5

ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2599547
CAS No.: 1351642-41-5
M. Wt: 376.44
InChI Key: FXFHBFGXDWQJMN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a combination of pyrazole, pyridazine, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized by the condensation of a dihydropyridazine derivative with hydrazine.

    Thioacetylation: The pyrazole and pyridazine rings are then linked via a thioacetyl group, which can be introduced using thiourea and an appropriate acylating agent.

    Formation of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethyl chloroformate and piperazine.

    Final Coupling: The final compound is obtained by coupling the thioacetylated pyrazole-pyridazine intermediate with the piperazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the pyrazole or pyridazine rings can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Biological Studies: It can be used to study the biological activities of pyrazole and pyridazine derivatives, including their effects on cell signaling pathways and gene expression.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine moieties can bind to active sites on these targets, modulating their activity and leading to various biological effects. The thioacetyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate can be compared with other compounds that contain similar moieties:

    This compound: This compound is unique due to the combination of pyrazole, pyridazine, and piperazine rings, which may confer distinct biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and antimicrobial properties.

    Pyridazine Derivatives: Pyridazine-containing compounds have been studied for their potential as anticancer and antiviral agents.

    Piperazine Derivatives: Piperazine rings are commonly found in drugs targeting the central nervous system, such as antipsychotics and antidepressants.

By comparing these compounds, researchers can identify unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-[2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-10-8-20(9-11-21)15(23)12-26-14-5-4-13(18-19-14)22-7-3-6-17-22/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHBFGXDWQJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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